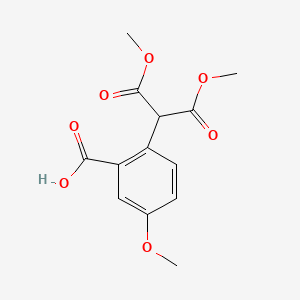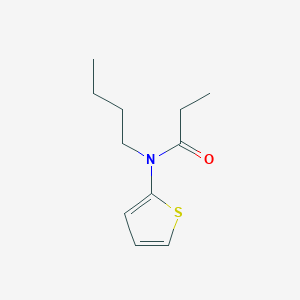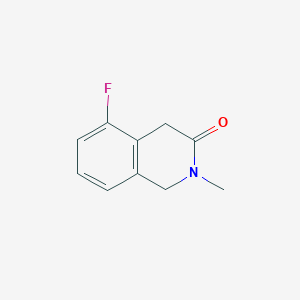![molecular formula C14H21N3O B6350805 1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide CAS No. 1392491-75-6](/img/structure/B6350805.png)
1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving “1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol. More detailed properties such as boiling point, melting point, and density are not available in the sources I found .科学的研究の応用
PAMC has a variety of applications in scientific research. It has been used as a starting material in the synthesis of a variety of biologically active compounds, including peptides, nucleic acids, and polymers. It has also been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and antivirals. Additionally, PAMC has been used in the synthesis of a variety of other compounds, including metal complexes, chiral compounds, and fluorescent dyes.
作用機序
The mechanism of action of PAMC is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase. Additionally, it has been suggested that PAMC may act as a chelator of certain metals, such as iron and zinc.
Biochemical and Physiological Effects
PAMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to chelate certain metals, such as iron and zinc. Additionally, it has been shown to have a variety of anti-inflammatory, anti-bacterial, and anti-fungal effects.
実験室実験の利点と制限
PAMC has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a variety of ways. Additionally, it is a versatile building block for the synthesis of a variety of compounds. However, it also has a number of limitations. For example, it is not very soluble in water, and it can be toxic in high concentrations.
将来の方向性
There are a number of potential future directions for the use of PAMC in scientific research. For example, it could be used in the development of new drugs or other biologically active compounds. Additionally, it could be used in the synthesis of new polymers or other materials. It could also be used in the development of new catalysts or other materials for use in chemical synthesis. Finally, it could be used in the development of new fluorescent dyes or other materials for use in imaging and diagnostics.
合成法
PAMC can be synthesized in a variety of ways. The most common method is the reaction of pyridine with methylene chloride in the presence of an acid catalyst, such as sulfuric acid. This reaction produces a cyclic amide which can then be further reacted with other reagents to produce a variety of compounds. Other methods of synthesis include the reaction of pyridine with a variety of other reagents, such as ethyl acetate, ethyl bromide, and ethyl chloride.
特性
IUPAC Name |
1-(pyridin-4-ylmethylamino)cycloheptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13(18)14(7-3-1-2-4-8-14)17-11-12-5-9-16-10-6-12/h5-6,9-10,17H,1-4,7-8,11H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSORVKPKUAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)





![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)